molecular formula C26H27BrN8O4S4 B2626775 N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 394213-79-7

N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2626775
M. Wt: 723.7
InChI Key: UHYISVDFLHLGJT-UHFFFAOYSA-N
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Description

N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C26H27BrN8O4S4 and its molecular weight is 723.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Intramolecular Cyclization and Annelation

Research has shown the utility of 4-amino-3-alkylsulfanyl-1,2,4-triazoles in synthesizing various heterocyclic compounds. Intramolecular cyclization methods have been used for the annelation of thiadiazine and thiadiazole rings, highlighting the compound's relevance in creating complex molecular structures with potential pharmacological properties (Kolodina & Lesin, 2009).

Facile Synthesis of Heterocyclic Compounds

Another study demonstrated the facile synthesis of heterocyclic compounds such as 6-hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 7-hetaryl[1,3,4]thiadiazolo[2,3-c][1,2,4]triazines. These compounds were synthesized through condensation reactions and showed promising fungicidal activity, indicating the chemical's utility in developing agrochemicals (El-Telbani, Swellem, & Nawwar, 2007).

Biological Activity

Antimicrobial and Antibacterial Activities

A range of 1,3,4-thiadiazole and 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial and antibacterial activities. These studies reveal that compounds derived from the core structure of interest can inhibit the growth of various bacterial strains, offering insights into the development of new antibiotics (Holla et al., 2006).

Evaluation as Glutaminase Inhibitors

Derivatives of the chemical compound have been investigated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a target for cancer therapy. This research indicates the compound's potential in the synthesis of molecules with improved pharmacological profiles for therapeutic applications (Shukla et al., 2012).

properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27BrN8O4S4/c1-2-40-26-33-31-24(42-26)29-22(36)16-41-25-32-30-21(35(25)19-9-7-18(27)8-10-19)15-28-23(37)17-5-11-20(12-6-17)43(38,39)34-13-3-4-14-34/h5-12H,2-4,13-16H2,1H3,(H,28,37)(H,29,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYISVDFLHLGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27BrN8O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide

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